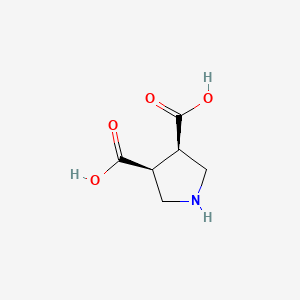
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate, also known as E-3-(4-piperidinyl)-1H-indole-2-carboxylate or E-3-PIC, is a synthetic derivative of indole-2-carboxylic acid. It is an important building block in the synthesis of many organic compounds and is used in a variety of scientific research applications. This compound has been studied extensively for its potential medicinal properties, as well as its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC is not completely understood, however it is believed to act as a ligand for various proteins and enzymes. It is thought to bind to the active sites of these proteins and enzymes, and modify their function. It is also believed to interact with other molecules, such as DNA and RNA, and affect their structure and function.
Biochemical and Physiological Effects
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC has been studied extensively for its potential medicinal properties, as well as its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have the potential to reduce the risk of certain cancers and to have immunomodulatory effects. In addition, it has been shown to have neuroprotective effects and to be an effective inhibitor of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. It is also relatively non-toxic, making it safe to use in lab experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in the presence of light and oxygen, and can easily degrade in these conditions.
Direcciones Futuras
The potential applications of Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC are vast, and there are many potential future directions for research. One potential direction is to explore its potential medicinal properties, such as its ability to reduce the risk of certain cancers and to have immunomodulatory effects. Another potential direction is to explore its potential therapeutic applications, such as its ability to act as a ligand for various proteins and enzymes. Additionally, further research could be done to explore its potential biochemical and physiological effects, as well as its ability to interact with other molecules such as DNA and RNA. Finally, further research could be done to explore its potential applications in organic synthesis, as a building block for the synthesis of other organic compounds.
Métodos De Síntesis
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC can be synthesized by a variety of methods, however the most common method is the reaction of indole-2-carboxylic acid with piperidine in the presence of an acid catalyst. This reaction produces ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylate as the major product. Other methods of synthesis include the reaction of indole-2-carboxylic acid with piperidine and a base catalyst, or the reaction of indole-2-carboxylic acid with ethyl bromide and a base catalyst.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-piperidinyl)-1H-indole-2-carboxylatePIC has a wide range of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. It has been studied for its potential medicinal properties, and its ability to act as a ligand for various proteins. It has also been used in organic synthesis as a building block for the synthesis of many other organic compounds. In biochemistry, it has been used to study the structure and function of various enzymes and proteins, as well as its effects on biochemical and physiological processes.
Propiedades
IUPAC Name |
ethyl 3-piperidin-4-yl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)15-14(11-7-9-17-10-8-11)12-5-3-4-6-13(12)18-15/h3-6,11,17-18H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCGZQHMKYQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)










![2-[(Trifluoromethyl)amino]-benzoyl fluoride, 98%](/img/structure/B6292090.png)

![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)